L-Methioninamide hydrochloride
Overview
Description
L-Methioninamide (hydrochloride) is a methionine analogue and a potent inhibitor of methionyl-tRNA synthetase . This compound has a molecular formula of C5H13ClN2OS and a molecular weight of 184.69 g/mol . It is primarily used in scientific research due to its ability to inhibit methionyl-tRNA synthetase, which plays a crucial role in protein synthesis .
Preparation Methods
The synthesis of L-Methioninamide (hydrochloride) typically involves the reaction of methionine with ammonia and hydrogen chloride. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
L-Methioninamide (hydrochloride) undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound back to its original methionine form.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield methionine sulfoxide .
Scientific Research Applications
L-Methioninamide (hydrochloride) has a wide range of applications in scientific research:
Mechanism of Action
L-Methioninamide (hydrochloride) exerts its effects by inhibiting methionyl-tRNA synthetase, an enzyme responsible for attaching methionine to its corresponding tRNA during protein synthesis . This inhibition disrupts the translation process, leading to reduced protein synthesis. The molecular targets include the active site of methionyl-tRNA synthetase, where the compound binds and prevents the enzyme from functioning properly .
Comparison with Similar Compounds
L-Methioninamide (hydrochloride) is unique compared to other methionine analogues due to its specific inhibitory action on methionyl-tRNA synthetase . Similar compounds include:
Methionine sulfoxide: An oxidized form of methionine with different biological properties.
Methionine sulfone: Another oxidized derivative with distinct chemical and biological characteristics.
N-formyl-L-methioninamide: A related compound used in studies of methionine’s role in proteins.
Each of these compounds has unique properties and applications, but L-Methioninamide (hydrochloride) stands out for its specific inhibitory action on methionyl-tRNA synthetase .
Properties
IUPAC Name |
(2S)-2-amino-4-methylsulfanylbutanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2OS.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCBMJHINDTXGV-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594863 | |
Record name | L-Methioninamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16120-92-6 | |
Record name | L-Methioninamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-4-(methylsulfanyl)butanamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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